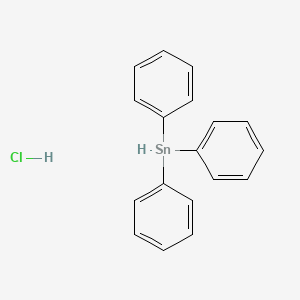

Triphenylstannane;hydrochloride

Description

Triphenylstannane hydrochloride (C₁₈H₁₇ClSn) is an organotin compound characterized by a central tin atom bonded to three phenyl groups and a hydrochloride moiety. Organotin compounds like this are notable for their applications in catalysis, polymer stabilization, and organic synthesis due to their unique Lewis acidity and redox properties . Unlike organic hydrochlorides (e.g., pharmaceutical salts), triphenylstannane hydrochloride exhibits hybrid organic-inorganic behavior, with the tin center enabling coordination chemistry and catalytic activity. However, its toxicity and environmental persistence necessitate careful handling .

Properties

Molecular Formula |

C18H17ClSn |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

triphenylstannane;hydrochloride |

InChI |

InChI=1S/3C6H5.ClH.Sn.H/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H;; |

InChI Key |

ZDYYCRIXXMWWQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[SnH](C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Triphenylstannane;hydrochloride is typically prepared by treating triphenyltin chloride with lithium aluminium hydride . The reaction conditions involve the reduction of triphenyltin chloride in an organic solvent, such as tetrahydrofuran (THF), under an inert atmosphere . Industrial production methods may involve similar reduction processes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Triphenylstannane;hydrochloride undergoes various types of chemical reactions, including:

Radical Reactions: It is used in free radical hydrostannylations of olefins and the reduction of α, β-unsaturated ketones and esters.

Substitution: It can participate in substitution reactions where the triphenylstannyl group is transferred to other substrates.

Common reagents and conditions used in these reactions include AIBN as a radical initiator and organic solvents like benzene and THF . Major products formed from these reactions depend on the specific substrates and conditions but often include reduced or substituted organic compounds.

Scientific Research Applications

Triphenylstannane;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which triphenylstannane;hydrochloride exerts its effects involves the transfer of hydrogen atoms to substrates via a radical chain mechanism . This reactivity exploits the relatively good stability of the triphenylstannyl radical (Ph₃Sn·), which facilitates the generation of radicals or the cleavage of carbon-oxygen bonds .

Comparison with Similar Compounds

Research Findings and Challenges

- Toxicity: Organotin compounds like triphenylstannane hydrochloride bioaccumulate and disrupt endocrine systems, necessitating alternatives in green chemistry .

- Reactivity : Exhibits superior catalytic efficiency in cross-coupling reactions compared to palladium or nickel complexes but requires inert conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.